molecular formula C26H21N3O3S B2530133 4-benzoyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 392254-51-2

4-benzoyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2530133
CAS No.: 392254-51-2
M. Wt: 455.53
InChI Key: KPIMBMFYAJISAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 946332-04-3; molecular formula: C19H23N5O3S; molecular weight: 401.48 g/mol) features a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a benzoylbenzamide moiety at position 3 . Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions under basic conditions (e.g., cesium carbonate in DMF), as inferred from analogous procedures in the literature . Characterization relies on 1H/13C-NMR, IR, and mass spectrometry, with key spectral signals including:

  • IR: C=O stretch (~1663–1682 cm⁻¹) and absence of S–H bands (indicative of thione tautomer stability) .
  • 1H-NMR: Aromatic protons (δ 7.29–7.53 ppm) and methoxy singlet (~δ 3.8 ppm) .

Properties

IUPAC Name

4-benzoyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c1-32-21-13-11-20(12-14-21)29-25(22-15-33-16-23(22)28-29)27-26(31)19-9-7-18(8-10-19)24(30)17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIMBMFYAJISAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxyphenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor, followed by benzoylation using benzoyl chloride in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and the inhibition of cell growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

a) 4-Bromo-N-[2-(4-Methylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Benzamide
  • Key Differences : Bromo substitution at the benzamide para-position and a 4-methylphenyl group instead of 4-methoxyphenyl.
  • Impact: The electron-withdrawing bromo group increases molecular weight (401.29 g/mol) and may enhance electrophilic reactivity .
b) 4-Benzoyl-N-[2-(2,4-Dimethylphenyl)-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Benzamide
  • Key Differences : 2,4-Dimethylphenyl substitution and absence of the 5-oxo group.
  • Impact: Steric hindrance from dimethyl groups may reduce conformational flexibility, affecting target binding .

Substituent Variations on the Benzamide Moiety

a) 2-Chloro-6-Fluoro-N-{2-[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]Phenyl}Benzamide
  • Key Differences : Chloro-fluoro substitution and oxadiazole ring.
  • Impact: Halogen atoms increase lipophilicity (ClogP ~3.5), enhancing membrane permeability .
b) 4-(2-Methoxyphenoxy)Benzoic Acid Derivatives
  • Key Differences: Methoxyphenoxy substituents instead of benzoyl.
  • Impact :
    • Ether linkages reduce rigidity compared to benzamide, possibly decreasing metabolic stability .

Tautomerism and Stability

The thieno[3,4-c]pyrazole core in the target compound avoids tautomerism issues observed in triazole-thione systems (e.g., 1,2,4-triazole-3-thiones), which exist in equilibrium between thiol and thione forms. This enhances the stability of the target molecule during storage and biological assays .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents logP* Spectral Characteristics (IR, cm⁻¹)
Target Compound 401.48 4-Methoxyphenyl, Benzoyl ~3.2 1665 (C=O), 1247 (C=S)
4-Bromo Analog 401.29 4-Bromo, 4-Methylphenyl ~3.8 1670 (C=O), 1255 (C=S)
2-Chloro-6-Fluoro Analog 345.76 Cl, F, Oxadiazole ~3.5 1680 (C=O), 1250 (C=N)

*Estimated using fragment-based methods.

Biological Activity

4-benzoyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound belonging to the thienopyrazole class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C27H23N3O4S
  • Molecular Weight : 485.6 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes and proteins. By binding to the active sites of target enzymes, it modulates signaling pathways related to cell growth and proliferation. This mechanism is particularly relevant in therapeutic applications for diseases such as cancer and other conditions where enzyme inhibition is beneficial.

Anticancer Activity

Several studies have investigated the anticancer potential of thienopyrazole derivatives. For instance:

  • In vitro Studies : Compounds similar to this compound demonstrated significant inhibitory effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were reported to be comparable to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .
CompoundCell LineIC50 (µM)
4-benzoyl-N-[2-(4-methoxyphenyl)-...MCF-75.85
Similar Thienopyrazole DerivativeA5493.0

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • Antibacterial and Antifungal Effects : In vitro studies revealed that thienopyrazole derivatives exhibit moderate to excellent activities against various phytopathogenic fungi and bacteria. These studies suggest that the compound may disrupt cellular integrity leading to cell lysis and death .

Anti-inflammatory Activity

The anti-inflammatory properties of thienopyrazole derivatives have been highlighted in several studies:

  • Mechanistic Insights : Compounds have been shown to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), indicating their potential as anti-inflammatory agents .

Case Studies

  • Study on Antitumor Activity : A recent study evaluated a series of pyrazole derivatives for their antitumor activity against BRAF(V600E) mutants. The results indicated that compounds with structural similarities to 4-benzoyl-N-[2-(4-methoxyphenyl)-... exhibited significant inhibitory activity against this target .
  • Evaluation of Structure-Activity Relationships (SAR) : Research focusing on SAR has provided insights into optimizing the biological activity of thienopyrazole derivatives. Modifications in the benzoyl group or the thienopyrazole core can lead to enhanced potency against specific cancer types or improved selectivity for bacterial targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.